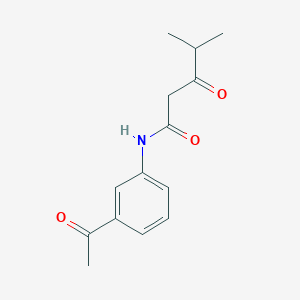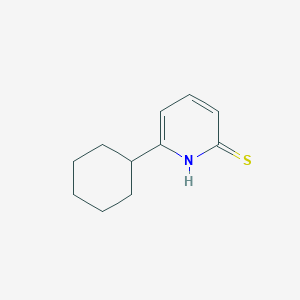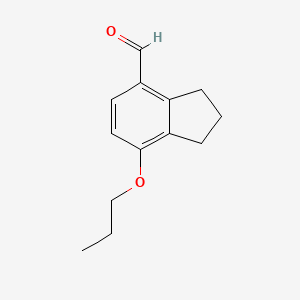
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C13H16O2 It is a derivative of indene, characterized by the presence of a propoxy group at the 7th position and an aldehyde group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indene-4-carbaldehyde.
Alkylation: The 7th position of the indene ring is alkylated using propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: The resulting intermediate is then oxidized to introduce the aldehyde group at the 4th position. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 7-Propoxy-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-Propoxy-2,3-dihydro-1H-indene-4-methanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-indene-4-carbaldehyde: Lacks the propoxy group, making it less hydrophobic.
7-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde: Contains a methoxy group instead of a propoxy group, which may alter its reactivity and biological activity.
7-Ethoxy-2,3-dihydro-1H-indene-4-carbaldehyde: Similar structure but with an ethoxy group, affecting its physical and chemical properties.
Uniqueness: 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
820237-27-2 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
7-propoxy-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C13H16O2/c1-2-8-15-13-7-6-10(9-14)11-4-3-5-12(11)13/h6-7,9H,2-5,8H2,1H3 |
Clave InChI |
JOLATUKXGRYKCK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2CCCC2=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



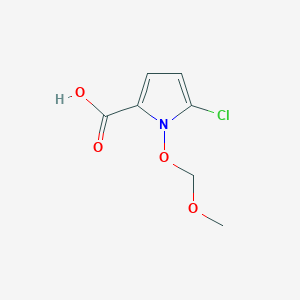
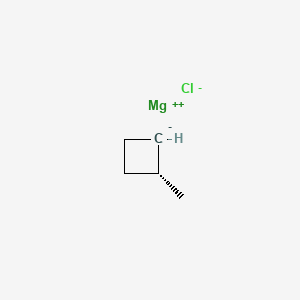
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
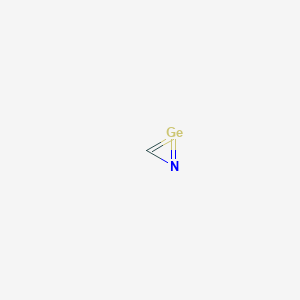

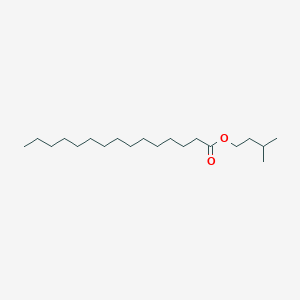
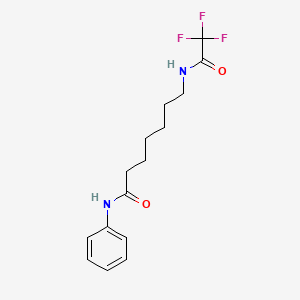
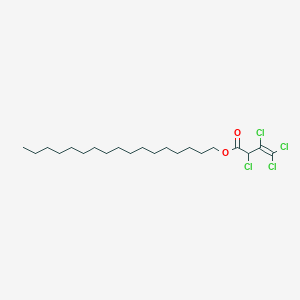
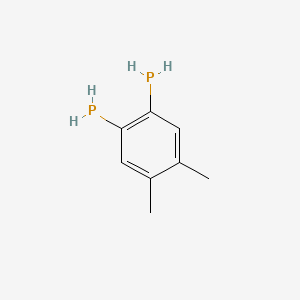
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
